2-(1-Cyclopropylethoxy)-3-fluoropyridine
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Overview
Description
Molecular Structure Analysis
Cycloalkanes, like the cyclopropyl group in 2-(1-Cyclopropylethoxy)-3-fluoropyridine, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
2-(1-Cyclopropylethoxy)-3-fluoropyridine serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The synthesis of novel compounds, such as the selective cannabinoid CB2 receptor agonist LEI-101, demonstrates the utility of fluoropyridine derivatives in developing drugs with specific targets, like preventing cisplatin-induced nephrotoxicity (Mukhopadhyay et al., 2016). These efforts highlight the role of such compounds in medicinal chemistry, particularly in the design and optimization of receptor-specific drug candidates.
Radiopharmaceutical Applications
The compound's utility extends to the radiopharmaceutical field, where derivatives of fluoropyridines, including those synthesized from this compound, are used in the development of diagnostic and therapeutic agents. For example, a fluoropyridine-based maleimide reagent, designed for the prosthetic labeling of peptides and proteins, underscores the importance of fluoropyridine derivatives in creating radiolabeled compounds for Positron Emission Tomography (PET) imaging (de Bruin et al., 2005). These advancements offer novel approaches to diagnosing and monitoring diseases, leveraging the specific interactions between the radiolabeled compounds and biological targets.
Chemical Synthesis and Catalysis
The role of fluoropyridines in chemical synthesis and catalysis is further evidenced by their incorporation into various chemical reactions and processes. The regioselective amidomethylation of 4-chloro-3-fluoropyridine, through metallation and Minisci-type reactions, illustrates the compound's versatility in synthesizing amidomethylated pyridines with potential biological activities (Papaioannou et al., 2020). Additionally, the discovery of 2-fluoropyridine as a ligand supporting selective Pd-catalyzed C-H functionalization opens new avenues for the efficient synthesis of complex molecules, potentially impacting material science and drug development (Izawa & Stahl, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-cyclopropylethoxy)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(8-4-5-8)13-10-9(11)3-2-6-12-10/h2-3,6-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSEBAPRGLSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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